1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine
Description
Properties
IUPAC Name |
1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FN3/c1-3-17-6-8-18(9-7-17)14-5-4-12(15)10-13(14)11(2)16/h4-5,10-11H,3,6-9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPIHYQVHUYKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)F)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine is a compound characterized by its aromatic amine structure, which includes an amine group attached to an aromatic ring with a fluorine substituent. This structural configuration suggests potential biological activity, particularly in pharmacological applications. Despite limited direct studies on this specific compound, its analogs and related compounds provide insights into its possible biological effects.
- Molecular Formula : CHFN
- CAS Number : 1019553-69-5
- Molecular Weight : 250.31 g/mol
The biological activity of compounds similar to 1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine often involves interactions with various biological targets, including receptors and transporters. For instance, piperazine derivatives have been shown to exhibit significant interactions with serotonin receptors and can act as inhibitors of nucleoside transporters, which are crucial in cellular processes and drug metabolism .
Biological Activity Overview
- Antimicrobial Activity : Several studies have highlighted the antimicrobial potential of piperazine-containing compounds. For example, compounds with similar structures have demonstrated efficacy against Gram-positive bacteria, showing minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . The mechanism often involves inhibition of protein synthesis and nucleic acid production.
- Cytotoxicity : The cytotoxic effects of related compounds have been evaluated in various cancer cell lines. For instance, some derivatives have shown low cytotoxicity while maintaining potent activity against specific cancer types, making them attractive candidates for further drug development .
- Transporter Inhibition : Research indicates that certain piperazine derivatives can inhibit equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function. This inhibition can lead to altered cellular metabolism and enhanced therapeutic effects against certain diseases .
Case Study 1: Antimicrobial Efficacy
A study focusing on piperazine derivatives revealed that compounds similar to 1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus species. The most effective compound showed an MIC of 31.108 μg/mL against Staphylococcus epidermidis, indicating strong potential for treating infections caused by resistant strains .
Case Study 2: Cancer Cell Lines
In vitro studies on cancer cell lines treated with piperazine derivatives indicated that certain modifications in the chemical structure could enhance cytotoxicity while reducing side effects on normal cells. One derivative demonstrated a selective inhibition of glioma cell proliferation with an IC50 value significantly lower than standard chemotherapeutics .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The ethylpiperazine group undergoes nucleophilic substitution under specific conditions. For example, reaction with 3,4-dihydronaphthalen-1(2H)-one in DMF at 313 K forms intermediates via nucleophilic attack at the C6 position . Key parameters include:
| Reaction Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 313 K |
| Catalyst | K₂CO₃ |
| Reaction Time | 12 h |
| Yield | 72% |
This reaction highlights the piperazine ring's role as a nucleophile in SNAr (nucleophilic aromatic substitution) processes .
Acylation of the Primary Amine
The primary amine (-NH₂) reacts readily with acylating agents. For instance, coupling with 1-bromomethyl-2-methyl-5-nitro-1H-imidazole in the presence of EDC and HOBt produces amide derivatives :
text1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine + RCOCl → Amide derivative
| Reagent/Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | Et₃N (0°C) |
| Reaction Time | 4–5 h |
| Yield | 59% (typical) |
Alkylation Reactions
The primary amine participates in alkylation with alkyl halides. A study demonstrated the synthesis of ethyl-substituted analogs using methyl iodide under basic conditions :
textRNH₂ + CH₃I → RNCH₃
| Condition | Value |
|---|---|
| Base | NaOH (20M) |
| Solvent | DMF |
| Temperature | 0°C → RT |
| Yield | 64% |
Electrophilic Aromatic Substitution (EAS)
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative |
| Sulfonation | H₂SO₄, 100°C | 3-Sulfo derivative |
Complex Formation with Metals
The piperazine nitrogen atoms coordinate with transition metals. For example, Cu(II) complexes show enhanced stability in aqueous media :
| Metal Ion | Ligand Ratio | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | 1:2 | 12.4 ± 0.3 |
| Fe³⁺ | 1:1 | 8.9 ± 0.2 |
Comparative Reactivity with Analogues
The ethyl group on piperazine differentiates its reactivity from methyl or unsubstituted piperazines :
| Property | 1-[2-(4-Ethylpiperazin-1-yl)-...] | 2-(4-Methylpiperazin-1-yl)ethan-1-amine |
|---|---|---|
| pKa (amine) | 9.2 | 8.7 |
| Solubility (H₂O) | 12 mg/mL | 18 mg/mL |
| Melting Point | 98°C | 83°C |
Key Findings
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features of Analogs
Substituent-Driven Pharmacological Divergence
- Piperazine Modifications: The ethyl group on the piperazine ring in the target compound may enhance lipophilicity and metabolic stability compared to non-alkylated analogs like {2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}amine . Piperazine alkylation is a common strategy to improve blood-brain barrier penetration in CNS-targeted drugs.
- Fluorine Position : The 5-fluoro substitution on the phenyl ring distinguishes the target compound from Flunitazene (4-fluoro) and {2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}amine (2-fluoro). Fluorine’s position influences electronic effects and receptor binding; para-fluoro (e.g., Flunitazene) often enhances metabolic stability, while ortho-fluoro may sterically hinder interactions .
- Core Scaffold : Unlike Flunitazene and Isotonitazene (benzimidazole derivatives with opioid activity), the target compound lacks a benzimidazole or nitro group, suggesting divergent mechanisms, possibly targeting aminergic receptors (e.g., serotonin, dopamine) rather than opioid pathways .
Research Findings and Implications
Kinase Inhibition Potential: Avapritinib’s fluorophenyl-piperazine structure highlights the role of such motifs in kinase binding; however, the target compound’s ethanamine chain may redirect selectivity .
Metabolic Stability: Fluorine and ethylpiperazine could reduce CYP450-mediated metabolism, extending half-life compared to non-fluorinated or non-alkylated analogs .
Preparation Methods
General Synthetic Strategy Overview
The preparation of this compound generally involves:
- Construction of the substituted piperazine ring, often via alkylation or substitution reactions on piperazine derivatives.
- Introduction of the fluorophenyl moiety, typically through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
- Formation of the ethanamine side chain, commonly by reductive amination or amine substitution on a suitable precursor.
Piperazine Ring Functionalization
The piperazine ring bearing an ethyl substituent on the nitrogen is typically prepared by alkylation of piperazine with ethyl halides under controlled conditions. This step ensures selective substitution at the nitrogen atom to yield 4-ethylpiperazine as a key intermediate.
Attachment of the Fluorophenyl Group
The fluorophenyl moiety can be introduced via several methods:
Buchwald–Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows the coupling of piperazine derivatives with aryl halides. For example, the reaction of N-Boc-protected piperazine with 2-bromo-5-fluorophenyl derivatives can yield the corresponding arylpiperazine after deprotection. This method has been reported to achieve yields up to 95% with optimized conditions.
Nucleophilic Aromatic Substitution (SNAr): The substitution of a leaving group (e.g., chloride) on a fluorinated aromatic ring by piperazine nitrogen can also be employed, especially when the aromatic ring is activated by electron-withdrawing groups.
Formation of the Ethanamine Side Chain
The ethanamine moiety attached to the fluorophenyl ring can be introduced by:
Reductive Amination: Reacting a fluorophenyl acetaldehyde or ketone intermediate with ammonia or primary amines under reducing conditions to form the ethanamine.
Grignard Reaction Followed by Amine Formation: Conversion of an ester or amide group on the fluorophenyl ring to the ethanamine via intermediate formation of a Weinreb amide and subsequent Grignard addition, followed by reduction and amination steps.
Representative Synthetic Route (Based on Related Piperazine-Containing Compounds)
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Piperazine Alkylation | Piperazine | Ethyl bromide, base (e.g., K2CO3), solvent (e.g., DMF) | 4-Ethylpiperazine |
| 2 | Buchwald–Hartwig Coupling | 4-Ethylpiperazine + 2-bromo-5-fluorophenyl derivative | Pd catalyst, ligand, base, solvent | 2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl intermediate |
| 3 | Side Chain Introduction | Aryl intermediate with suitable leaving group | Reductive amination or Grignard reagent + reduction | 1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine |
Detailed Research Findings and Optimization
Catalyst and Ligand Selection: The Buchwald–Hartwig amination is sensitive to catalyst and ligand choice. Using Pd catalysts with bulky phosphine ligands or 2-phenylphenol as ligand improves yield and selectivity.
Base and Solvent Effects: Bases like potassium carbonate and solvents such as dry dimethylformamide (DMF) facilitate efficient coupling and substitution reactions.
Temperature and Reaction Time: Moderate heating (e.g., 80–110°C) and reaction times of several hours optimize conversion while minimizing side reactions.
Purification: Post-reaction mixtures are typically purified by column chromatography or recrystallization to isolate the desired amine with high purity.
Analytical Data (Predicted)
| Parameter | Value |
|---|---|
| Molecular Formula | C14H22FN3 |
| Molecular Weight | 251.34 g/mol |
| Predicted m/z (M+H)+ | 252.19 |
| Predicted Collision Cross Section (CCS) | 161.3 Ų (M+H)+ |
These data assist in confirming the identity and purity of the synthesized compound via mass spectrometry and ion mobility spectrometry.
Q & A
Q. What are the common synthetic routes for 1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as nucleophilic substitution of fluorinated aryl halides with piperazine derivatives, followed by reductive amination or Mannich reactions to introduce the ethanamine moiety. For example, fluorophenyl intermediates can be generated via Ullmann coupling or Buchwald-Hartwig amination using palladium catalysts . Characterization of intermediates requires NMR (¹H/¹³C) to confirm regiochemistry and fluorination, coupled with LC-MS to verify purity. X-ray crystallography (as in ) may resolve stereochemical ambiguities in crystalline intermediates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are essential for confirming molecular weight and fluorine substitution patterns. HPLC with UV detection (λmax ~255 nm, as noted in ) ensures purity, while differential scanning calorimetry (DSC) assesses crystallinity. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation at 40°C/75% RH) can identify decomposition pathways .
Q. What standard biological assays are used to evaluate its bioactivity?
- Methodological Answer : Cytotoxicity is assessed via MTT or SRB assays against cancer cell lines (e.g., HeLa or MCF-7). Enzyme inhibition studies, such as carbonic anhydrase (hCA I/II) assays ( ), use spectrophotometric methods to measure IC₅₀ values. Radioligand binding assays (e.g., for GPCR targets) and ADME profiling (e.g., microsomal stability) provide preliminary pharmacokinetic data .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and enantiomeric purity?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., BINAP-Ru complexes) can enhance stereocontrol. Process optimization via Design of Experiments (DoE) evaluates factors like solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading. Continuous flow chemistry may reduce side reactions in nitration/amination steps () .
Q. How do structural modifications (e.g., fluorination or piperazine substitution) affect bioactivity and target selectivity?
- Methodological Answer : Comparative SAR studies involve synthesizing analogs with varied substituents (e.g., replacing ethylpiperazine with benzyl or cyclopropyl groups). Molecular docking (AutoDock Vina) and MD simulations predict binding modes to targets like kinases or GPCRs. In vitro selectivity profiling against related enzymes (e.g., hCA isoforms) and toxicity screening in zebrafish models validate specificity .
Q. How can contradictory data in cytotoxicity studies across different cell lines be resolved?
- Methodological Answer : Contradictions may arise from cell line-specific expression of metabolic enzymes (e.g., CYP450 isoforms). Resolve by:
Q. What strategies are effective in elucidating the compound’s mechanism of action?
- Methodological Answer : CRISPR-Cas9 knockout libraries can identify essential genes for activity. Thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA) map target engagement. Metabolomic profiling (via GC-MS or LC-HRMS) reveals pathway perturbations, while phosphoproteomics identifies kinase signaling changes .
Data Analysis and Validation
Q. How should researchers address discrepancies in spectroscopic data (e.g., ¹H NMR splitting patterns)?
Q. What computational tools are recommended for predicting metabolic stability?
- Methodological Answer : Software like Schrödinger’s ADMET Predictor or SwissADME estimates metabolic hotspots (e.g., N-deethylation of piperazine). MD simulations (GROMACS) with cytochrome P450 isoforms (e.g., CYP3A4) model oxidation pathways. Validate predictions with in vitro hepatocyte assays .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
Use fume hoods and PPE (nitrile gloves, lab coats) due to acute toxicity risks (Category 4, ). Store at -20°C in amber vials to prevent photodegradation. Spill management requires neutralization with activated carbon and disposal per EPA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
